Magnesiumbromidehexahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

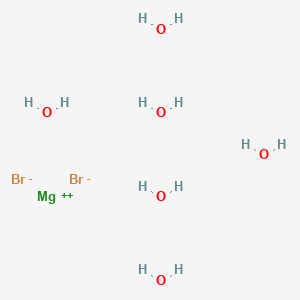

Magnesium bromide hexahydrate (MgBr₂·6H₂O) is a hygroscopic crystalline compound with the molecular weight of 292.20 g/mol , CAS No. 13446-53-2 , and a melting point of 165–172.4°C (with decomposition) . It is highly soluble in water (1 g dissolves in 1.1 mL) and polar solvents like methanol and ethanol . The compound is synthesized via reactions between magnesium oxide, hydroxide, or carbonate with hydrobromic acid, followed by crystallization .

Métodos De Preparación

Magnesium dibromide hexahydrate can be synthesized through several methods:

Reaction with Hydrobromic Acid: Magnesium oxide or magnesium carbonate is treated with hydrobromic acid, resulting in the formation of magnesium dibromide.

Direct Method: Magnesium hydroxide or magnesium carbonate is used as raw material, and quantitative water is added to form a slurry. Ammonia is introduced first, followed by bromine to react.

Análisis De Reacciones Químicas

Magnesium dibromide hexahydrate undergoes various chemical reactions:

Oxidation and Reduction: It can participate in redox reactions, although specific examples are less common.

Substitution Reactions: It acts as a Lewis acid catalyst in organic synthesis, such as in the aldol reaction.

Reactions with Chlorine: Treatment with chlorine results in the formation of magnesium chloride.

Common reagents used in these reactions include hydrobromic acid, chlorine, and various organic substrates. The major products formed depend on the specific reaction conditions and substrates used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Magnesium bromide hexahydrate is primarily used in the pharmaceutical industry for its magnesium content, which is essential for various biological functions.

Key Uses:

- Magnesium Supplementation: It serves as a source of magnesium in formulations aimed at treating deficiencies that can affect muscle and nerve function .

- Sedative and Anticonvulsant: Historically, it has been utilized as a tranquilizer and anticonvulsant for treating nervous disorders .

Case Study:

A clinical study demonstrated that magnesium supplementation can help alleviate symptoms of anxiety and improve overall mental health, showcasing the therapeutic potential of magnesium compounds like magnesium bromide hexahydrate in psychiatric treatments.

Chemical Synthesis

In organic chemistry, magnesium bromide hexahydrate acts as a reagent and catalyst in various synthetic processes.

Key Uses:

- Organic Synthesis: It is employed in reactions requiring bromine, such as the Biginelli reaction for synthesizing dihydropyrimidines .

- Lewis Acid Catalyst: The compound can function as a Lewis acid in several organic reactions, enhancing reaction rates and yields .

Data Table: Synthesis Applications

| Reaction Type | Role of Magnesium Bromide Hexahydrate | Outcome |

|---|---|---|

| Biginelli Reaction | Catalyst | High yield of dihydropyrimidines |

| Aldol Reaction | Lewis Acid Catalyst | Enhanced reaction efficiency |

Analytical Chemistry

In analytical chemistry, magnesium bromide hexahydrate is used to stabilize certain reagents and improve the accuracy of analytical procedures.

Key Uses:

- Stabilizing Agent: It enhances the reliability of results in various analytical methods, including spectroscopy and chromatography .

Water Treatment

Magnesium bromide hexahydrate plays a significant role in water treatment processes.

Key Uses:

- Algae Control: It is effective in controlling algae growth in water bodies, thereby improving water quality .

- Electrolyte Component: As an electrolyte, it contributes to the efficiency of certain water purification systems .

Cosmetic Applications

The compound's hydrating properties make it valuable in cosmetic formulations.

Key Uses:

Mecanismo De Acción

The mechanism of action of magnesium dibromide hexahydrate involves its role as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical reactions. In biological systems, magnesium ions are essential for numerous enzymatic processes, including ATP metabolism and nerve function .

Comparación Con Compuestos Similares

Key Properties :

- Density : 2.00–2.07 g/cm³

- Applications : Pharmaceutical intermediate, catalyst in organic synthesis, and reagent in DNA analysis .

- Safety : Irritant (Xi hazard symbol), requiring precautions for eyes, skin, and respiratory systems .

Magnesium Chloride Hexahydrate (MgCl₂·6H₂O)

Key Differences :

- Solubility : Magnesium chloride is more water-soluble, making it preferable for aqueous applications like de-icing.

- Hygroscopicity : Magnesium chloride is deliquescent, requiring stricter moisture control during storage .

- Pharmaceutical Use : Magnesium bromide is favored in organic synthesis due to bromide ion reactivity, while magnesium chloride is used in magnesium supplements .

Magnesium Nitrate Hexahydrate (Mg(NO₃)₂·6H₂O)

Key Differences :

- Reactivity : Magnesium nitrate’s nitrate group makes it an oxidizing agent, limiting its use in pharmaceuticals compared to magnesium bromide.

- Thermal Behavior : Magnesium nitrate decomposes at lower temperatures, restricting high-temperature applications .

Calcium Bromide (CaBr₂) and Sodium Bromide (NaBr)

Key Differences :

- Industrial Use : Calcium bromide’s high purity suits it for oil drilling, whereas sodium bromide is used in medical imaging .

- Hygroscopicity : Magnesium bromide’s higher hygroscopicity necessitates controlled storage compared to sodium bromide .

Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)

| Property | MgBr₂·6H₂O | MgSO₄·7H₂O |

|---|---|---|

| Molecular Weight | 292.20 g/mol | 246.47 g/mol |

| Applications | Organic synthesis | Agriculture, bath salts |

| Solubility | Soluble in alcohols | Poor alcohol solubility |

Key Differences :

- Agricultural Use : Magnesium sulfate is widely used in fertilizers, while magnesium bromide has niche roles in labs .

Research Findings and Market Insights

- Pharmaceutical Performance : Magnesium bromide’s low toxicity (rat oral LD₅₀: 3500 mg/kg) makes it safer than some alternatives for drug synthesis.

- Generator Applications : Magnesium salts like chloride and nitrate are used in ⁹⁹Mo/⁹⁹mTc generators, but bromide’s suitability remains unexplored .

- Market Segmentation : Hexahydrate magnesium bromide is projected to grow in pharmaceuticals and oil & gas, contrasting with chloride’s dominance in de-icing .

Q & A

Q. [Basic] What are the recommended methods for synthesizing and purifying magnesium bromide hexahydrate for laboratory use?

Answer:

Synthesis typically involves reacting magnesium oxide (MgO) or magnesium carbonate (MgCO₃) with hydrobromic acid (HBr) under controlled conditions. Purification is critical due to hygroscopicity; recrystallization from anhydrous ethanol or acetone is commonly used to minimize water absorption. Purity verification should include techniques like X-ray diffraction (XRD) for crystallinity, inductively coupled plasma optical emission spectroscopy (ICP-OES) for elemental analysis, and thermogravimetric analysis (TGA) to confirm hydration states . Commercial suppliers (e.g., Sigma-Aldrich, Alfa Aesar) often provide >98% purity grades, but lab-synthesized batches require rigorous validation .

Q. [Basic] How can researchers characterize the hydration state and stability of magnesium bromide hexahydrate?

Answer:

Key methods include:

- TGA : To quantify water loss across temperature gradients (e.g., 172.4°C decomposition point ).

- Karl Fischer Titration : For precise measurement of residual water content.

- Dynamic Vapor Sorption (DVS) : To study hygroscopicity under varying relative humidity (RH) conditions.

- Powder XRD : To monitor structural changes during dehydration/rehydration cycles.

Controlled storage in desiccators with anhydrous calcium sulfate or silica gel is advised to prevent deliquescence .

Q. [Advanced] How should researchers address contradictions in reported hygroscopic properties of MgBr₂·6H₂O across studies?

Answer:

Discrepancies often arise from differences in experimental conditions (e.g., RH levels, temperature) or sample handling. To resolve these:

Standardize RH calibration using reference salts (e.g., sodium bromide, ammonium sulfate) as in atmospheric studies .

Compare hydration kinetics under identical protocols.

Validate environmental chamber conditions with traceable sensors.

Replicate studies using both commercial and lab-synthesized batches to isolate purity effects .

Q. [Advanced] What role does magnesium bromide hexahydrate play in atmospheric simulation experiments, and how is it methodologically integrated?

Answer:

MgBr₂·6H₂O is used in RH calibration for aerosol studies due to its predictable water adsorption isotherms. Example workflow:

Prepare saturated solutions to generate specific RH levels (e.g., 33% RH at 25°C).

Use in tandem with electrodynamic balances or hygroscopic tandem differential mobility analyzers (HTDMA) to simulate atmospheric particle behavior.

Cross-validate with magnesium nitrate or chloride hexahydrates to control for ionic strength effects .

Q. [Basic] What safety protocols are essential when handling magnesium bromide hexahydrate in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate HBr vapor exposure.

- Storage : Airtight containers in dry, cool environments; label with GHS hazard codes (e.g., H315, H319 for irritation ).

- Waste Disposal : Neutralize with calcium carbonate before aqueous disposal to prevent bromide ion release into ecosystems .

Q. [Advanced] How can researchers optimize experimental designs to study ion transport mechanisms in MgBr₂·6H₂O-based electrolytes?

Answer:

Electrochemical Impedance Spectroscopy (EIS) : To measure ionic conductivity across temperature ranges (e.g., 25–100°C).

Raman Spectroscopy : To probe Br⁻ ion mobility and solvent interactions.

Molecular Dynamics Simulations : Model hydration shells and ion-pair formation.

Comparative Studies : Benchmark against anhydrous MgBr₂ or other hydrates (e.g., MgCl₂·6H₂O) to isolate hydration effects .

Q. [Basic] What analytical techniques are most effective for quantifying impurities in magnesium bromide hexahydrate?

Answer:

- ICP-OES/MS : Detects trace metals (e.g., Ca²⁺, Fe³⁺).

- Ion Chromatography : Quantifies halide contaminants (e.g., Cl⁻, I⁻).

- Loss on Drying (LOD) : Measures excess free water.

- FTIR Spectroscopy : Identifies organic impurities (e.g., residual solvents) .

Q. [Advanced] How do hydration/dehydration cycles of MgBr₂·6H₂O impact its reactivity in Grignard reagent synthesis?

Answer:

Partial dehydration (e.g., to MgBr₂·2H₂O) can alter Lewis acidity, affecting reaction kinetics. Methodological considerations:

Pre-dry samples under nitrogen flow at 100°C.

Monitor water content via TGA before use.

Compare yields with strictly anhydrous MgBr₂ to assess catalytic efficiency losses.

Propiedades

Número CAS |

13446-53-2 |

|---|---|

Fórmula molecular |

Br2H2MgO |

Peso molecular |

202.13 g/mol |

Nombre IUPAC |

magnesium;dibromide;hydrate |

InChI |

InChI=1S/2BrH.Mg.H2O/h2*1H;;1H2/q;;+2;/p-2 |

Clave InChI |

VWQUXHVMSWBXML-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.[Mg+2].[Br-].[Br-] |

SMILES canónico |

O.[Mg+2].[Br-].[Br-] |

Key on ui other cas no. |

13446-53-2 |

Sinónimos |

Magnesium Bromide Hexahydrate; Magnesium Dibromide Hexahydrate; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.